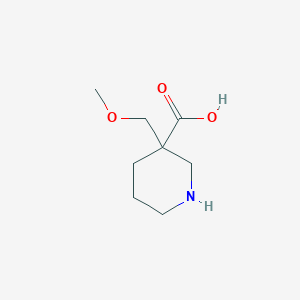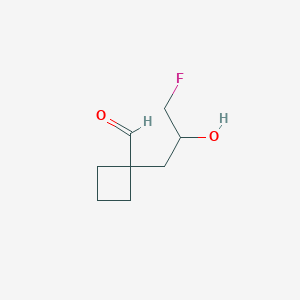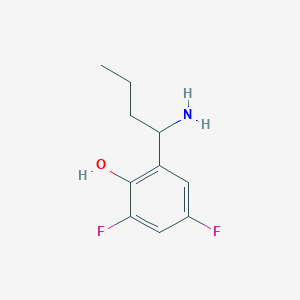
2-(1-Aminobutyl)-4,6-difluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminobutyl)-4,6-difluorophenol is an organic compound that features a phenol group substituted with two fluorine atoms and an aminobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4,6-difluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative that is substituted with fluorine atoms at the 4 and 6 positions.
Amination Reaction: The phenol derivative undergoes an amination reaction where an aminobutyl group is introduced. This can be achieved using reagents such as butylamine under controlled conditions.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(1-Aminobutyl)-4,6-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Hydroquinones: From reduction reactions.
Substituted Phenols: From nucleophilic substitution reactions.
科学的研究の応用
2-(1-Aminobutyl)-4,6-difluorophenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an antimicrobial or anti-inflammatory agent.
作用機序
The mechanism of action of 2-(1-Aminobutyl)-4,6-difluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
2-(1-Aminobutyl)-4,6-dichlorophenol: Similar structure but with chlorine atoms instead of fluorine.
2-(1-Aminobutyl)-4,6-dibromophenol: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
2-(1-Aminobutyl)-4,6-difluorophenol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs.
特性
分子式 |
C10H13F2NO |
|---|---|
分子量 |
201.21 g/mol |
IUPAC名 |
2-(1-aminobutyl)-4,6-difluorophenol |
InChI |
InChI=1S/C10H13F2NO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |
InChIキー |
RPVUAIORJVCMCL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C(=CC(=C1)F)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


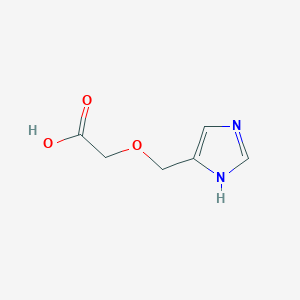
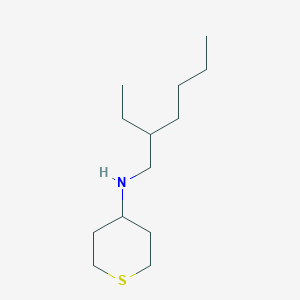
![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane](/img/structure/B13254627.png)
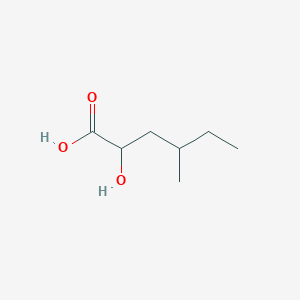
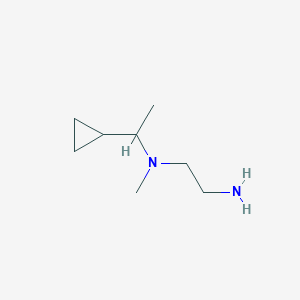
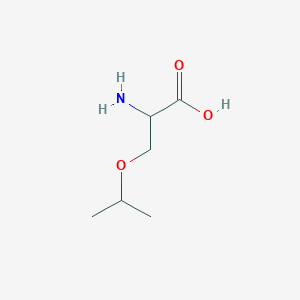
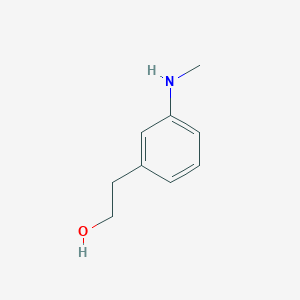
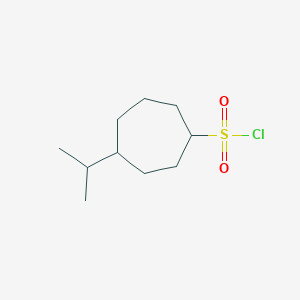
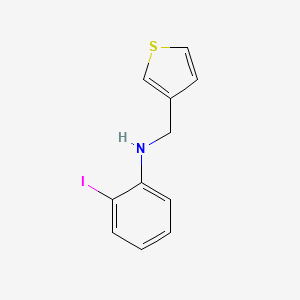
amine](/img/structure/B13254677.png)
![2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol](/img/structure/B13254685.png)
